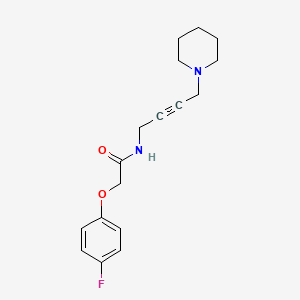
1-Dimethylphosphoryl-4-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Dimethylphosphoryl-4-(trifluoromethyl)benzene” is a chemical compound . It is related to “1,4-Bis(trifluoromethyl)benzene”, which has been used as a new acceptor for the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence and electroluminescence .
Synthesis Analysis
The synthesis of related compounds involves the use of 1,4-Bis(trifluoromethyl)benzene as a new acceptor with hydrogen bonding sites together with phenoxazine, phenothiazine or 9,9-dimethyl-9-10-dihydroacridine as donor moieties .Molecular Structure Analysis
The molecules of related compounds exhibited large dihedral angles between the donor and acceptor moieties which are close to 80° as was shown by single crystal X-ray analysis and theoretical calculations .Chemical Reactions Analysis
The compounds showed very broad charge-transfer-state (1 CT) absorption which can be accounted for by multiple 1 CTs as indicated by quantum molecular dynamics simulations .Physical And Chemical Properties Analysis
The molecular weight of a related compound, “Benzene, 1-fluoro-4-(trifluoromethyl)-”, is 164.1003 .Mechanism of Action
1-Dimethylphosphoryl-4-(trifluoromethyl)benzene functions as a phosphorylating agent by transferring a phosphoryl group from the dimethyl phosphite moiety to the substrate. The trifluoromethyl group can also be transferred to the substrate in the presence of a nucleophile. The reaction mechanism involves the formation of an intermediate that undergoes a nucleophilic attack by the substrate.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit cytotoxicity towards cancer cells in vitro. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Advantages and Limitations for Lab Experiments
1-Dimethylphosphoryl-4-(trifluoromethyl)benzene has several advantages for use in lab experiments. It is a stable and easily synthesized compound that can be used as a phosphorylating agent and as a source of the trifluoromethyl group. This compound is also soluble in organic solvents, making it suitable for use in various reaction conditions. However, this compound has some limitations, including its cytotoxicity towards cancer cells, which may limit its use in certain experiments.
Future Directions
There are several future directions for the use of 1-Dimethylphosphoryl-4-(trifluoromethyl)benzene in scientific research. One potential application is in the synthesis of phosphorus-containing compounds for use in various fields such as materials science and medicinal chemistry. Additionally, this compound could be used as a phosphorylating agent in the synthesis of biologically active compounds. Further studies are needed to investigate the biochemical and physiological effects of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound is a unique compound with potential applications in various fields of scientific research. Its ability to function as a phosphorylating agent and as a source of the trifluoromethyl group makes it a valuable tool for the synthesis of various compounds. While further studies are needed to investigate its biochemical and physiological effects, this compound has the potential to contribute to the development of new materials and biologically active compounds.
Synthesis Methods
The synthesis of 1-Dimethylphosphoryl-4-(trifluoromethyl)benzene involves the reaction of 4-trifluoromethylbenzoyl chloride with dimethyl phosphite in the presence of a base such as triethylamine. The reaction yields this compound as a white crystalline solid with a high yield.
Scientific Research Applications
1-Dimethylphosphoryl-4-(trifluoromethyl)benzene has been extensively used in scientific research for its ability to phosphorylate alcohols, amines, and phenols. This compound has also been used as a source of the trifluoromethyl group in the synthesis of various compounds. Additionally, this compound has been used as a reagent for the synthesis of phosphorus-containing compounds such as phosphonates and phosphates.
Safety and Hazards
Properties
IUPAC Name |
1-dimethylphosphoryl-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3OP/c1-14(2,13)8-5-3-7(4-6-8)9(10,11)12/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVTPLMUYUYBCNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(C)C1=CC=C(C=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3OP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
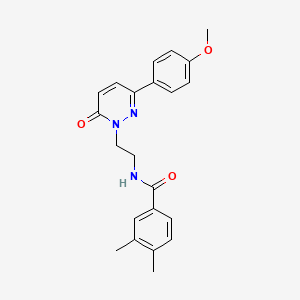
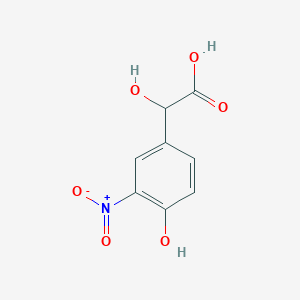

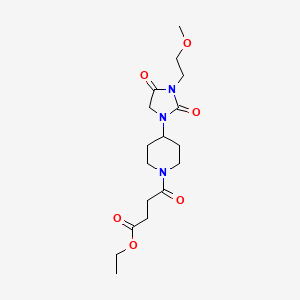
![1-(2-chlorophenyl)-3-(4-ethoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2911925.png)
![N-[[2-(2,2,2-trifluoroethoxy)phenyl]methyl]ethanamine](/img/structure/B2911927.png)
![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3-(methylsulfonyl)pyrrolidine](/img/structure/B2911929.png)
![3-{[6-(4-fluorophenyl)pyrimidin-4-yl]oxy}-N-[(5-methyl-2-furyl)methyl]benzamide](/img/structure/B2911931.png)
![3,4-dimethoxy-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2911932.png)
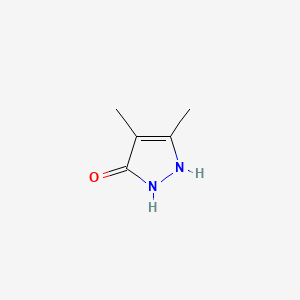
![5-bromo-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]-2-furamide](/img/structure/B2911935.png)

![4-[(6-Chloro-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid](/img/structure/B2911939.png)
